7-Chloroheptanoic acid
Overview
Description
7-Chloroheptanoic acid is an organic compound with the molecular formula C7H13ClO2 It is a derivative of heptanoic acid, where a chlorine atom is substituted at the seventh carbon of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chloroheptanoic acid can be synthesized through several methods. One common approach involves the chlorination of heptanoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron or ultraviolet light to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the seventh carbon position.
Industrial Production Methods
In industrial settings, the production of heptanoic acid, 7-chloro- often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity of the product. The process is optimized to minimize by-products and ensure efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
7-Chloroheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: Heptanol or heptane derivatives.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Scientific Research Applications
7-Chloroheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of heptanoic acid, 7-chloro- involves its interaction with specific molecular targets. The chlorine atom’s presence can influence the compound’s reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: The parent compound without the chlorine substitution.
Hexanoic acid: A shorter chain carboxylic acid.
Octanoic acid: A longer chain carboxylic acid.
Uniqueness
7-Chloroheptanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This substitution can enhance the compound’s stability, solubility, and potential biological activity compared to its non-chlorinated counterparts.
Properties
IUPAC Name |
7-chloroheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNBKLCFKTYIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231564 | |
Record name | Heptanoic acid, 7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-57-8 | |
Record name | 7-Chloroheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 7-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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